4-Aminopiperidine-2,6-dione hydrochloride
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Overview
Description
4-Aminopiperidine-2,6-dione hydrochloride is a chemical compound with the molecular formula C5H9ClN2O2. It is a derivative of piperidine and is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
4-Aminopiperidine-2,6-dione hydrochloride is a key intermediate in the synthesis of immunomodulatory drugs (IMiDs), such as lenalidomide . These drugs primarily target the protein Cereblon (CRBN) , which is part of the E3 ubiquitin ligase complex involved in protein degradation .
Mode of Action
Imids, which are synthesized using this compound, are known to inhibit the production of tumor necrosis factor, interleukin 6, and immunoglobulin g, and vegf . They also co-stimulate T cells and NK cells and increase interferon gamma and interleukin 2 production .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in immune response modulation and inflammation. By inhibiting key cytokines and stimulating immune cells, the compound can influence various pathways, leading to anti-inflammatory and anti-angiogenic effects .
Pharmacokinetics
It’s known that the compound is used in the synthesis of drugs like lenalidomide , which have been designed to overcome issues such as poor solubility in water and poor absorption from the intestines, common problems with thalidomide .
Result of Action
The molecular and cellular effects of this compound are primarily seen in its role as an intermediate in the synthesis of IMiDs. These drugs have potent immunomodulatory effects, leading to changes in immune cell activity and cytokine production . This can result in anti-inflammatory and anti-angiogenic effects, which are beneficial in the treatment of conditions like multiple myeloma .
Action Environment
The action of this compound, like many other compounds, can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the efficacy of the drugs synthesized using this compound can be affected by factors such as the patient’s overall health, the presence of other medications, and individual genetic variations.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Aminopiperidine-2,6-dione hydrochloride are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of lenalidomide, a drug used in the treatment of multiple myeloma
Molecular Mechanism
It is known to be involved in the synthesis of lenalidomide, which has anti-angiogenic and anti-inflammatory properties
Metabolic Pathways
It is known that this compound is used in the synthesis of lenalidomide, which is metabolized by cytochrome P450s
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopiperidine-2,6-dione hydrochloride typically involves the reaction of L-glutamine with carbonyldiimidazole (CDI) in tetrahydrofuran (THF) to yield Cbz-aminoglutarimide. This intermediate is then subjected to further reactions to obtain the final product .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using a 4-liter reactor equipped with a reflux condenser and a mechanical stirrer. The process involves the reaction of 3-aminopiperidine-1,6-dione hydrochloride with methyl 2-(bromomethyl)-3-nitrobenzoate in the presence of potassium carbonate (K2CO3) to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Aminopiperidine-2,6-dione hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are often employed.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in medicinal chemistry and organic synthesis .
Scientific Research Applications
4-Aminopiperidine-2,6-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the biosynthesis of microbial pigments like indigoidine.
Industry: It is utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A derivative used in the treatment of multiple myeloma.
Pomalidomide: Another derivative with similar applications in cancer therapy.
Thalidomide: Known for its historical use and teratogenic effects, it shares a similar structure and mechanism of action.
Uniqueness
4-Aminopiperidine-2,6-dione hydrochloride is unique due to its specific interaction with cereblon and its role as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to modulate multiple cellular pathways makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-aminopiperidine-2,6-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c6-3-1-4(8)7-5(9)2-3;/h3H,1-2,6H2,(H,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMYRXMKNMXTDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1957235-82-3 |
Source
|
Record name | 4-aminopiperidine-2,6-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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